2-Benzylpiperidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXGSIZEPYWAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595318 | |
| Record name | 2-Benzylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193469-44-2 | |
| Record name | 2-Benzylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereoselective Synthesis of 2 Benzylpiperidin 4 One Analogues
Chiral Auxiliary Approaches in Piperidine (B6355638) Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy relies on the auxiliary's inherent chirality to create a diastereomeric intermediate that biases the approach of reagents to one face of the molecule. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
A practical application of this approach is seen in the synthesis of chiral 2-substituted 4-piperidone (B1582916) building blocks via a double aza-Michael reaction of divinyl ketones. acs.org In this method, a chiral amine, such as (S)-α-phenylethylamine, serves as the auxiliary. The reaction between various divinyl ketones and (S)-α-phenylethylamine proceeds to form diastereomeric 2-substituted-4-piperidones. The stereochemistry of the resulting products is dictated by the chiral auxiliary. acs.org
The effectiveness of this method varies with the substituent on the divinyl ketone, with aromatic substituents generally providing better yields and diastereoselectivity compared to aliphatic ones. For instance, the cyclization to form the 2-phenyl substituted piperidone resulted in a 63% combined yield with a diastereomeric ratio of 2.6:1. acs.org
Table 1: Synthesis of Diastereomeric 2-Substituted-4-piperidones using (S)-α-Phenylethylamine Data derived from a study on the synthesis of chiral 2-substituted 4-piperidone building blocks. acs.org
| Entry | R Group | Combined Yield (%) | Diastereomeric Ratio (2:2') |
|---|---|---|---|
| 1 | Me | 37 | 1.1:1.0 |
| 2 | n-Pr | 27 | 1.4:1.0 |
| 3 | Ph | 63 | 2.6:1.0 |
| 4 | 4-ClC₆H₄ | 68 | 2.8:1.0 |
| 5 | 4-OMeC₆H₄ | 57 | 3.7:1.0 |
Acid-Mediated Cyclizations for Diastereocontrol
Acid-mediated cyclization reactions are a powerful tool for constructing heterocyclic rings with a high degree of diastereocontrol. These reactions often proceed through cationic intermediates, where the stereochemical outcome is governed by minimizing steric interactions in the transition state, leading to the thermodynamically favored product. While a broad strategy, specific examples detailing acid-mediated cyclizations for the primary synthesis of 2-benzylpiperidin-4-one analogues with diastereocontrol are not extensively covered in the examined literature. However, related methodologies, such as the double Mannich reaction, which can be facilitated by Lewis acids, are used to create substituted 4-piperidones and demonstrate the principle of achieving diastereoselectivity during ring formation. lookchem.com
Radical Cyclization Strategies for Stereodefined Piperidines
Radical cyclization offers a distinct approach to forming piperidine rings, often proceeding under mild conditions and showing tolerance for a variety of functional groups. These reactions typically involve the formation of a carbon-centered radical that subsequently attacks an intramolecular double bond or other radical acceptor to forge the heterocyclic ring. nih.govnih.gov
A notable strategy involves the 6-exo cyclization of radicals derived from 7-substituted-6-aza-8-bromooct-2-enoates to produce 2,4-disubstituted piperidines. nih.gov The stereoselectivity of this transformation is highly dependent on the reagent used to mediate the radical process. When tributyltin hydride is used, the reaction typically affords the trans piperidines with diastereomeric ratios ranging from 3:1 to 6:1. nih.gov
A significant enhancement in diastereoselectivity can be achieved by employing tris(trimethylsilyl)silane (B43935) (TTMSS) as the mediator. nih.gov In certain cases, cyclization with TTMSS can increase the diastereomeric ratio to as high as 99:1, favoring the trans product. This improvement is attributed to a cascade process involving the initial radical cyclization, followed by a 1,5-radical translocation and a Smiles-type rearrangement that selectively removes the minor stereoisomer. The slower rate of trapping the piperidine radical by TTMSS compared to tributyltin hydride allows this rearrangement cascade to occur, thereby enriching the final product in a single diastereomer. nih.gov
Table 2: Effect of Radical Mediator on Diastereoselectivity in Piperidine Synthesis Comparison of tributyltin hydride and tris(trimethylsilyl)silane in the radical cyclization to form 2,4-disubstituted piperidines. nih.gov
| Substituent | Mediator | Diastereomeric Ratio (trans:cis) |
|---|---|---|
| Various Alkyl/Aryl | Tributyltin Hydride | 3:1 to 6:1 |
| Tris(trimethylsilyl)silane | Up to 99:1 |
Regio- and Stereoselective Functionalization of Piperidine Scaffolds
In addition to building the piperidine ring from acyclic precursors, another key strategy involves the direct functionalization of a pre-existing piperidine scaffold. This approach is particularly valuable for creating analogues and for late-stage modification in medicinal chemistry. Rhodium-catalyzed C-H insertion reactions have emerged as a powerful method for the site-selective and stereoselective introduction of substituents onto the piperidine ring. nih.gov
The regioselectivity of these C-H functionalization reactions can be controlled by the choice of the nitrogen protecting group and the catalyst. For example, the functionalization of N-Boc-piperidine using the catalyst Rh₂(R-TCPTAD)₄ directs the insertion of a donor/acceptor carbene predominantly at the C2 position of the piperidine ring. Similarly, using an N-brosyl-piperidine with the catalyst Rh₂(R-TPPTTL)₄ also achieves C2 functionalization with high diastereoselectivity. These reactions generate 2-substituted piperidine analogues with defined stereochemistry, controlled by the chiral rhodium catalyst. nih.gov The Rh₂(R-TPPTTL)₄-catalyzed reactions have been shown to be highly diastereoselective (up to >30:1 d.r.) across a range of aryldiazoacetate substrates. nih.gov
Table 3: C2-Functionalization of N-Bs-piperidine Catalyzed by Rh₂(R-TPPTTL)₄ Data from a study on the site-selective and stereoselective synthesis of piperidine analogues. nih.gov
| Entry | Aryldiazoacetate Substituent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) |
|---|---|---|---|---|
| 1 | p-Br-Ph | 75 | >30:1 | 73 |
| 2 | Ph | 78 | >30:1 | 69 |
| 3 | p-MeO-Ph | 79 | 29:1 | 52 |
| 4 | p-F-Ph | 71 | >30:1 | 71 |
Chemical Reactivity and Transformative Reactions of 2 Benzylpiperidin 4 One
Oxidation Reactions of the Piperidone Moiety
The piperidone moiety of 2-benzylpiperidin-4-one can undergo oxidation, although the reaction is less common than the oxidation of the benzylic position leading to its formation. google.comlongdom.org The direct oxidation of C(sp³)–H bonds in nitrogen-containing heterocycles can be achieved using various oxidizing agents. For instance, hypervalent iodine reagents have been used to functionalize carbamate-protected N-heterocycles. nih.gov In related systems, the methylene (B1212753) group of substituted benzylpyridines has been successfully oxidized to the corresponding ketones using copper or iron catalysts with molecular oxygen as the oxidant. longdom.org While the piperidone ring is relatively stable, harsh oxidation conditions could potentially lead to ring-opening or the formation of lactams or other oxidized species. The specific products would depend heavily on the chosen oxidant and reaction conditions.
Reduction Reactions of the Ketone Functionality (e.g., Zinc/Acetic Acid)
The ketone at the 4-position of the piperidine (B6355638) ring is readily susceptible to reduction, yielding the corresponding secondary alcohol, 2-benzylpiperidin-4-ol. A particularly effective, mild, and cost-efficient method for this transformation is the use of zinc dust in acetic acid (Zn/HOAc). organic-chemistry.orgbohrium.com This reagent system is highly chemoselective and is suitable for reducing the carbonyl group without affecting other functional groups, such as the phenyl ring. bohrium.com The use of zinc and acetic acid has been demonstrated to be an efficient method for the reduction of N-acyl-2,3-dihydro-4-pyridones to the corresponding N-acyl-4-piperidones, achieving high yields of 91-95%. organic-chemistry.orgnih.gov This method serves as a valuable alternative to more expensive reagents like L- or K-Selectrides, which can sometimes lead to over-reduction. organic-chemistry.org The reaction typically involves stirring the piperidone with zinc dust in acetic acid at room temperature or under reflux. organic-chemistry.org
Table 1: Reduction of Piperidone Derivatives
| Precursor | Reagent | Product | Yield |
|---|---|---|---|
| N-acyl-2,3-dihydro-4-pyridone | Zinc/Acetic Acid | N-acyl-4-piperidone | 91-95% organic-chemistry.org |
Substitution Reactions (e.g., on the Phenyl Ring)
The phenyl ring of the benzyl (B1604629) group is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. msu.edulibretexts.org The benzylic piperidine substituent acts as an electron-donating alkyl group, which activates the ring and directs incoming electrophiles to the ortho and para positions. uci.edu The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by the loss of a proton to restore aromaticity. msu.edu
Common electrophilic aromatic substitution reactions applicable to the phenyl ring of this compound include:
Nitration : Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, primarily at the ortho and para positions. masterorganicchemistry.com
Halogenation : The introduction of a halogen (e.g., Br or Cl) is achieved using the diatomic halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. uci.edu
Friedel-Crafts Alkylation/Acylation : These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. msu.edu
Table 2: Directing Effects in Electrophilic Aromatic Substitution
| Substituent on Phenyl Ring | Activating/Deactivating | Directing Effect |
|---|---|---|
| Alkyl group (e.g., -CH₂-piperidine) | Activating | ortho, para uci.edu |
Condensation Reactions
The carbonyl group of this compound is a prime site for condensation reactions, where it reacts with nucleophiles, typically containing a primary amino group, to form new carbon-nitrogen double bonds with the elimination of a water molecule.
The Gewald reaction is a multicomponent reaction that synthesizes highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org In this reaction, a ketone, such as this compound, undergoes condensation with an α-cyanoester (or a related active methylene compound like malononitrile) and elemental sulfur in the presence of a base. umich.eduresearchgate.net The reaction mechanism is believed to start with a Knoevenagel condensation between the ketone and the active methylene compound. wikipedia.orgmdpi.com This is followed by the addition of sulfur and subsequent cyclization to form the thiophene (B33073) ring. wikipedia.org This reaction provides a versatile and efficient one-pot method for constructing complex heterocyclic systems fused or attached to the piperidine scaffold. mdpi.com
The ketone functionality readily reacts with hydroxylamine (B1172632) and its derivatives to form oximes, and with semicarbazide (B1199961) to form semicarbazones. researchgate.net These reactions are classic condensation methods for characterizing and derivatizing carbonyl compounds. chemrevlett.com
Oxime Formation : this compound reacts with hydroxylamine hydrochloride in the presence of a base to yield this compound oxime. researchgate.netnih.gov
Semicarbazone Formation : Condensation with semicarbazide hydrochloride yields the corresponding this compound semicarbazone. researchgate.net
These derivatives are often crystalline solids and have been synthesized as part of programs seeking new antimicrobial agents. researchgate.net The synthesis of thiosemicarbazones, by condensing the piperidone with thiosemicarbazide, is also a common transformation. biomedpharmajournal.org
Table 3: Condensation Products of this compound
| Reagent | Product Type |
|---|---|
| Hydroxylamine Hydrochloride | Oxime researchgate.net |
| Semicarbazide | Semicarbazone researchgate.net |
| Thiosemicarbazide | Thiosemicarbazone biomedpharmajournal.org |
Nucleophilic Additions and Substitutions
The primary site for nucleophilic reactions on this compound is the electrophilic carbon of the carbonyl group. masterorganicchemistry.com This carbon is sp² hybridized and has a trigonal planar geometry, allowing nucleophiles to attack from either face. masterorganicchemistry.com
Nucleophilic Addition: This is the most significant reaction of the ketone group. A wide variety of nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon becomes sp³ hybridized. masterorganicchemistry.com Subsequent protonation of the resulting alkoxide yields an alcohol. Examples of nucleophiles include:
Grignard reagents (R-MgX)
Organolithium compounds (R-Li)
Hydride reagents (e.g., NaBH₄, LiAlH₄)
Cyanide (CN⁻) to form cyanohydrins
Nucleophilic Substitution: Nucleophilic substitution reactions are less common for the core piperidone structure unless a suitable leaving group is present. However, nucleophilic aromatic substitution (SNAr) could occur on the phenyl ring if it were substituted with strong electron-withdrawing groups, which is not the case in the parent compound. nih.govmasterorganicchemistry.com Therefore, nucleophilic addition to the carbonyl is the predominant pathway. masterorganicchemistry.com
Alkylation and Acylation Reactions of this compound
The chemical reactivity of this compound is significantly influenced by the presence of a secondary amine within the piperidine ring. This nitrogen atom provides a site for nucleophilic attack, making it amenable to a variety of transformative reactions, most notably N-alkylation and N-acylation. These reactions are fundamental in medicinal chemistry for creating libraries of derivative compounds by introducing diverse substituents onto the piperidine nitrogen.
N-Alkylation Reactions
N-alkylation of the this compound scaffold involves the introduction of an alkyl group onto the nitrogen atom. This is typically achieved by reacting the secondary amine with an alkylating agent, such as an alkyl halide (e.g., alkyl chloride or bromide). The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. Such reactions are generally carried out in the presence of a base, which deprotonates the secondary amine, thereby increasing its nucleophilicity and facilitating the substitution.
The choice of solvent and base can be critical to the success of the reaction. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic bases such as diisopropylethylamine (DIPEA). Solvents can range from polar protic, like ethanol, to apolar aprotic, like dichloromethane (B109758) (DCM), depending on the specific reactants. For instance, classical conditions for N-alkylation of piperidines involve heating with the alkyl halide and K₂CO₃ in ethanol, sometimes enhanced by microwave irradiation.
Reductive amination represents an alternative pathway to N-alkylation. This method involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to yield the N-alkylated product.
Below are representative examples of N-alkylation reactions that this compound is expected to undergo based on the reactivity of similar piperidine structures.
| Alkylating Agent | Reagent/Catalyst | Solvent | Product (N-Substituted this compound) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 1-Methyl-2-benzylpiperidin-4-one |
| Ethyl Bromide | Triethylamine | Dichloromethane | 1-Ethyl-2-benzylpiperidin-4-one |
| Benzyl Chloride | K₂CO₃ | Ethanol | 1,2-Dibenzylpiperidin-4-one |
| p-Methoxybenzaldehyde | NaBH(OAc)₃ (STAB) | 1,2-Dichloroethane | 1-(4-Methoxybenzyl)-2-benzylpiperidin-4-one |
N-Acylation Reactions
Similar to alkylation, N-acylation introduces an acyl group (R-C=O) to the nitrogen atom of the piperidine ring, forming an amide linkage. This transformation is highly valuable for modifying the electronic and steric properties of the molecule. The most common acylating agents are acyl chlorides and acid anhydrides.
The reaction mechanism involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent. A base is often employed to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) and to drive the reaction to completion.
The synthesis of N-acyl derivatives is a common strategy in the development of pharmacologically active compounds. For example, various N-substituted piperidines, including benzoyl and adamantanoyl derivatives, have been synthesized to explore their biological activities. nih.gov
The following table illustrates potential N-acylation reactions of this compound.
| Acylating Agent | Reagent/Catalyst | Solvent | Product (N-Acyl this compound) |
| Acetyl Chloride | Triethylamine | Dichloromethane | 1-Acetyl-2-benzylpiperidin-4-one |
| Benzoyl Chloride | Pyridine | Tetrahydrofuran | 1-Benzoyl-2-benzylpiperidin-4-one |
| Acetic Anhydride | Sodium Acetate | Acetic Acid | 1-Acetyl-2-benzylpiperidin-4-one |
| Propionyl Chloride | Diisopropylethylamine | Dichloromethane | 1-Propionyl-2-benzylpiperidin-4-one |
Synthesis and Structural Exploration of 2 Benzylpiperidin 4 One Derivatives and Analogues
N-Substituted Piperidin-4-one Derivatives
The nitrogen atom of the piperidine (B6355638) ring in 2-benzylpiperidin-4-one is a primary site for substitution, allowing for the introduction of a wide range of functional groups that can modulate the molecule's physicochemical and pharmacological properties. The synthesis of N-substituted piperidin-4-one derivatives is often achieved through standard N-alkylation or N-acylation reactions.
A common synthetic approach involves the condensation of this compound with various reagents such as hydroxylamine (B1172632) hydrochloride, hydrazine hydrochloride, phenylhydrazine, semicarbazide (B1199961), and thiosemicarbazide to yield a series of N-substituted derivatives. researchgate.net These reactions typically proceed by nucleophilic attack of the respective reagent on the carbonyl group of the piperidin-4-one, followed by dehydration. For instance, the reaction with hydroxylamine hydrochloride yields the corresponding oxime, while reaction with hydrazine hydrochloride produces the hydrazone.
The synthesis of N-benzyl piperidine-4-one derivatives has been a subject of interest due to their potential antimicrobial activities. researchgate.net In one study, a series of new N-benzyl piperidine-4-one derivatives were synthesized and characterized using analytical and spectral data, including IR, mass, 1H NMR, and 13C NMR spectroscopy. researchgate.net
| Reagent | Resulting N-Substituted Derivative |
| Hydroxylamine hydrochloride | N-benzyl piperidin-4-one oxime |
| Hydrazine hydrochloride | N-benzyl piperidin-4-one hydrazone |
| Phenylhydrazine | N-benzyl piperidin-4-one phenylhydrazone |
| Semicarbazide | N-benzyl piperidin-4-one semicarbazone |
| Thiosemicarbazide | N-benzyl piperidin-4-one thiosemicarbazone |
The structural elucidation of these derivatives often involves techniques like X-ray crystallography to determine the conformation of the piperidine ring, which is crucial for understanding their biological activity. chemrevlett.com The piperidine ring in these derivatives can adopt various conformations, such as chair, boat, or twist-boat, depending on the nature and orientation of the substituents. chemrevlett.com
Spirocyclic Compounds Incorporating the this compound Unit
The carbonyl group at the C4 position of this compound serves as a versatile handle for the construction of spirocyclic systems. These compounds, where a single atom is common to two rings, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures that can lead to enhanced target selectivity.
One established method for the synthesis of spiro-heterocycles from 4-piperidones involves multi-component reactions. For example, a new class of spiro compounds, including piperidino-oxiranes, -cyclopropanes, -thiazolidones, -thiadiazoles, and -thiazines, have been developed from tetra-substituted 4-piperidones. mdpi.com These syntheses often utilize modern synthetic methodologies to construct the spirocyclic framework.
Another approach involves the use of the Strecker reaction. For instance, 1-benzyl piperidin-4-one can be reacted with an aniline and trimethylsilyl cyanide to produce a nitrile intermediate. This intermediate can then be hydrated and condensed with N,N-dimethylformamide dimethyl acetal to form a spirocyclic imidazolinone. Subsequent reduction and debenzylation can yield the final spirocycle.
The synthesis of dihydrospiro[quinoline-2,4'-piperidines] has also been reported through a two-step synthetic route that leverages the reactivity of 4-piperidone (B1582916) imines. chemrevlett.com This method involves an intramolecular alkene Friedel-Crafts alkylation as a key step. chemrevlett.com
| Starting Material | Reaction Type | Resulting Spirocyclic System |
| 1-Benzyl piperidin-4-one | Strecker reaction followed by condensation | Spirocyclic imidazolinone |
| Tetra-substituted 4-piperidone | Multi-component reactions | Piperidino-oxirane, -cyclopropane, -thiazolidone, etc. |
| 4-Piperidone imine | Intramolecular alkene Friedel-Crafts alkylation | Dihydrospiro[quinoline-2,4'-piperidine] |
Fused Heterocyclic Systems (e.g., Indole, Benzimidazole, Pyridine derivatives)
The this compound scaffold can be elaborated into a variety of fused heterocyclic systems, which are prevalent in numerous biologically active compounds. The synthesis of such systems often involves the construction of a new ring fused to the piperidine or benzyl (B1604629) moiety.
Indole Derivatives: The Fischer indole synthesis is a classic method for the preparation of indoles. This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. While direct application to this compound is not extensively documented, the carbonyl group at C4 could potentially react with a substituted phenylhydrazine to form a hydrazone, which upon treatment with acid, could cyclize to form an indole ring fused to the piperidine nucleus. Copper-mediated C3-cyanation of pre-existing indoles using benzyl cyanide has also been reported as a method for introducing a cyano group, which can be a precursor for further functionalization. figshare.com
Benzimidazole Derivatives: Benzimidazoles are typically synthesized via the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid derivative. The this compound could potentially be converted into a carboxylic acid derivative at the C4 position, which could then be condensed with an o-phenylenediamine to form a benzimidazole ring attached to the piperidine core. Various green synthesis methods for benzimidazole derivatives have been reviewed, highlighting the use of eco-friendly catalysts and reaction conditions. mdpi.com
Pyridine Derivatives: The synthesis of functionalized 2-pyridones starting from 6-benzyl-3,6-dihydropyridin-2(1H)-ones has been described. nih.gov These starting materials are closely related to this compound and can be transformed into bromo-substituted indeno[1,2-b]pyridin-2-ones and 3-iodo-5-benzyl-substituted 2-pyridones. nih.gov These reactions can involve a novel aza-semipinacol-type rearrangement, where a transfer of the benzyl group occurs. nih.gov The resulting indenopyridin-2-ones are valuable precursors for further derivatization. nih.gov General approaches to pyridine ring construction often involve the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org
| Heterocyclic System | General Synthetic Strategy | Potential Application with this compound |
| Indole | Fischer indole synthesis | Reaction of the C4-carbonyl with a phenylhydrazine followed by acid-catalyzed cyclization. |
| Benzimidazole | Condensation of an o-phenylenediamine with a carboxylic acid derivative | Conversion of the C4-carbonyl to a carboxylic acid and subsequent condensation. |
| Pyridine | Aza-semipinacol rearrangement of related dihydropyridones | Synthesis of functionalized indenopyridin-2-ones and 5-benzyl-2-pyridones. nih.gov |
Flavonoid Derivatives Featuring the this compound Moiety
Flavonoids are a class of naturally occurring compounds with a wide range of biological activities. The incorporation of a this compound moiety into a flavonoid structure could lead to novel hybrid molecules with unique pharmacological profiles.
The synthesis of flavonoid derivatives often starts from chalcones, which are prepared by the Claisen-Schmidt condensation of a substituted benzaldehyde and an acetophenone. A new series of flavonoid derivatives can be prepared from these chalcones. While the direct linkage of a this compound to a flavonoid core is not extensively reported, synthetic strategies can be envisioned.
One potential approach could involve the functionalization of the flavonoid A or B ring with a group that can react with the nitrogen or the C3/C5 positions of the this compound. For example, a flavonoid bearing a halogen or a sulfonate ester could undergo a nucleophilic substitution reaction with the piperidine nitrogen. Alternatively, the C4-carbonyl of the piperidinone could be used to form a linkage, for instance, through a Knoevenagel condensation with an activated methylene (B1212753) group on the flavonoid scaffold.
The semi-synthesis of acylated flavonoids using enzymes like lipase has been explored to enhance their properties. mdpi.com This enzymatic approach could potentially be adapted to link a suitably functionalized this compound derivative to the sugar moiety of a flavonoid glycoside.
Advanced Polyfunctionalized Piperidine and Pyridine Structures
The this compound core is an excellent starting point for the synthesis of more complex, polyfunctionalized piperidine and pyridine structures. These advanced architectures are often designed to mimic natural products or to explore new regions of chemical space for drug discovery.
A general method for assembling multi-substituted chiral piperidines has been developed, inspired by the biosynthesis of piperidine natural products. This strategy utilizes a stereoselective three-component vinylogous Mannich-type reaction to produce chiral dihydropyridinone compounds, which serve as versatile intermediates for building a variety of new chiral piperidine compounds. This approach has been successfully applied to the synthesis of bioactive natural alkaloids.
Furthermore, the synthesis of polyfunctionalized 2-pyridones can be achieved through simple, green, solid-state methods. These methods often start from commercially available amines and activated alkynes, using a solid support like silica gel. The reactions are characterized by high atom economy, as all atoms of the reactants are incorporated into the products with ethanol being the only by-product.
The structural flexibility and the ability of the piperidine ring to engage in various non-covalent interactions make it a valuable scaffold in the rational design of therapeutic agents. The integration of piperidine rings into molecular frameworks can lead to improved pharmacokinetic and pharmacodynamic properties.
Structural Elucidation and Conformational Analysis of 2 Benzylpiperidin 4 One and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of 2-benzylpiperidin-4-one and its analogues. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed information about the connectivity, functional groups, and molecular weight of these compounds.
NMR spectroscopy is a powerful tool for the unambiguous assignment of proton and carbon signals in this compound derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments are routinely employed for detailed structural analysis. researchgate.net
¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives typically exhibit distinct signals for the protons on the piperidine (B6355638) ring and the benzyl (B1604629) substituent. The chemical shifts and coupling constants of the piperidinic protons are particularly informative for determining the conformation of the ring. For instance, in t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-ones, the observation of large coupling constants (around 10-11 Hz) for the protons at C-2, C-3, and C-6 indicates a chair conformation with these substituents in an equatorial orientation. ias.ac.in
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shift of the carbonyl carbon (C-4) is typically observed in the downfield region. The signals for the carbons of the piperidine ring and the benzyl group can be assigned using techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which helps in differentiating between CH, CH₂, and CH₃ groups. researchgate.net
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment establishes the connectivity between protons that are coupled to each other. In this compound derivatives, COSY spectra are used to trace the spin-spin coupling network within the piperidine ring and the benzyl group, confirming the assignment of adjacent protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms, enabling the unambiguous assignment of both ¹H and ¹³C resonances. researchgate.net This is crucial for distinguishing between the various methylene (B1212753) and methine signals in the piperidine ring.
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for key nuclei in this compound derivatives, based on related structures.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Piperidine H-2 | 3.5 - 4.5 | 55 - 65 |
| Piperidine H-3 | 2.5 - 3.5 | 40 - 50 |
| Piperidine H-5 | 2.0 - 3.0 | 40 - 50 |
| Piperidine H-6 | 3.0 - 4.0 | 50 - 60 |
| Carbonyl C-4 | - | ~208 |
| Benzyl CH₂ | 2.5 - 3.5 | 35 - 45 |
| Aromatic H | 7.0 - 7.5 | 125 - 140 |
Infrared spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives. The most characteristic absorption band is that of the carbonyl (C=O) group of the piperidin-4-one ring, which typically appears in the range of 1700-1725 cm⁻¹. researchgate.net The exact position of this band can provide clues about the ring conformation and the presence of any intramolecular interactions. Other significant absorption bands include the N-H stretching vibration for secondary amines (around 3300-3400 cm⁻¹) and the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule (around 2800-3100 cm⁻¹). researchgate.netpressbooks.pub
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | 3300 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=O Stretch (Ketone) | 1700 - 1725 |
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and its derivatives. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used. The mass spectrum provides the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum can offer additional structural information. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule and its fragments. researchgate.net This is a crucial step in the confirmation of the structure of newly synthesized derivatives. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions. sannova.net
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including precise bond lengths, bond angles, and torsional angles. This technique has been instrumental in confirming the solid-state conformation of several this compound derivatives. researchgate.net
For instance, the crystal structure of t(3)-benzyl-r(2),c(6)-diphenylpiperidin-4-one revealed that the piperidine ring adopts a chair conformation with the phenyl and benzyl substituents in equatorial positions. researchgate.net The analysis of crystal structures of various piperidin-4-one derivatives shows that the chair conformation is the most commonly adopted geometry in the solid state. chemrevlett.com
| Compound | Crystal System | Space Group | Key Conformational Feature |
| t(3)-Benzyl-r(2),c(6)-diphenylpiperidin-4-one | Monoclinic | P2₁/n | Chair conformation, all substituents equatorial |
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. ias.ac.in In the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, a related heterocyclic system, the molecular structure is stabilized by intramolecular hydrogen bonds, while the crystal packing is stabilized by intermolecular hydrogen bonds. vensel.org For this compound derivatives containing an N-H group, intermolecular hydrogen bonding between the N-H donor and the carbonyl oxygen acceptor of an adjacent molecule is a common feature, often leading to the formation of chains or dimers in the crystal lattice. The study of these interactions is crucial for understanding the physical properties of the solid material. nih.gov
Conformational Preferences and Dynamics in Solution and Solid State (e.g., Chair/Boat Forms, Equatorial/Axial Orientation of Substituents)
The six-membered piperidine ring in this compound is conformationally flexible and can exist in various forms, with the chair conformation being the most stable. westernsydney.edu.au The substituents on the ring can occupy either axial or equatorial positions. Generally, bulky substituents prefer the equatorial orientation to minimize steric interactions. reddit.com
In solution, NMR studies of t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-ones indicate that these compounds exist in a normal chair conformation with all substituents in the equatorial orientation. ias.ac.in However, the introduction of certain groups, such as an N-nitroso group, can lead to the contribution of boat conformations. ias.ac.in The conformational preference is a delicate balance of steric and electronic effects. The presence of a pseudoallylic strain in N-acylpiperidines can force a 2-substituent into an axial orientation. nih.gov
In the solid state, as confirmed by X-ray crystallography, the chair conformation with the benzyl group in an equatorial position is the predominant form for this compound and its derivatives. researchgate.netchemrevlett.com This arrangement minimizes steric hindrance and results in a more stable crystalline structure. The preference for the equatorial orientation of the 2-substituent is a common feature in many piperidine derivatives. nih.gov While the chair form is energetically favored, other conformations like the twist-boat can also exist in equilibrium, although they are generally less stable. ias.ac.in
Computational Chemistry and Theoretical Investigations of 2 Benzylpiperidin 4 One
Molecular Modeling and Docking Studies (e.g., Ligand-Protein Interactions, Binding Site Analysis, Conformational Analysis)
Molecular modeling and docking are instrumental in understanding how 2-benzylpiperidin-4-one and its derivatives interact with protein targets. These computational techniques predict the preferred binding orientation of a ligand within a protein's active site and estimate the strength of the interaction.
Ligand-Protein Interactions and Binding Site Analysis: Docking studies on derivatives of the N-benzylpiperidine scaffold have provided detailed insights into their binding modes with various enzymes. For instance, in the context of designing inhibitors for acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease, docking simulations have been performed with N-benzylpiperidine derivatives. These studies revealed that the benzyl (B1604629) group can engage in π-π stacking interactions with aromatic residues, such as tryptophan (Trp84), in the active site of AChE. The piperidine (B6355638) ring can form hydrogen bonds and van der Waals interactions with other residues, anchoring the ligand within the binding pocket.
A study on N-benzyl 4,4-disubstituted piperidines as influenza virus fusion inhibitors identified a direct π-stacking interaction between the N-benzylpiperidine moiety and specific residues of the fusion peptide. A salt bridge between the protonated piperidine nitrogen and an glutamic acid residue was also identified as a key interaction.
The following table summarizes the types of interactions observed in docking studies of N-benzylpiperidine derivatives with various protein targets.
| Target Protein | Interacting Residues | Type of Interaction |
| Acetylcholinesterase (AChE) | Tryptophan (Trp84) | π-π stacking |
| Butyrylcholinesterase (BuChE) | Tyrosine (Tyr332) | π-π stacking |
| Influenza Hemagglutinin (HA) | Phenylalanine (F9HA2), Tyrosine (Y119HA2), Glutamic Acid (E120HA2) | π-stacking, Salt bridge |
These molecular modeling approaches are crucial for understanding the structure-activity relationships (SAR) of this compound derivatives and for guiding the design of more potent and selective ligands.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations on piperidin-4-one derivatives have been employed to gain a deeper understanding of their fundamental properties.
For a molecule like this compound, DFT calculations can optimize its three-dimensional structure, providing precise information on bond lengths, bond angles, and dihedral angles. These calculations often confirm that the piperidine ring adopts a chair conformation as its most stable geometry.
Electronic Structure and Reactivity Descriptors: DFT is also used to calculate various electronic properties that help in predicting the reactivity of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbonyl group is expected to be an electron-rich region, making it susceptible to electrophilic attack, while the hydrogen atoms of the piperidine ring and the benzyl group would be electron-poor regions.
A DFT study on 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one provided the following insights into its electronic properties, which can be considered analogous to what would be expected for this compound. nih.gov
| Parameter | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies sites for electrophilic and nucleophilic attack |
These theoretical calculations provide a detailed picture of the electronic characteristics of this compound, which is invaluable for understanding its chemical behavior and for designing new molecules with desired electronic properties.
Conformational Energy Landscape Analysis
The biological function of a molecule is intimately linked to its three-dimensional shape and conformational dynamics. Conformational energy landscape analysis aims to map the relative energies of different conformations of a molecule and the energy barriers between them.
For this compound, the primary conformational flexibility arises from the piperidine ring puckering and the rotation of the benzyl group. As established, the piperidine ring strongly prefers a chair conformation. However, boat and twist-boat conformations are also possible, though they are generally higher in energy.
The rotation of the benzyl group around the single bond connecting it to the piperidine ring also contributes to the conformational landscape. The energy of the molecule will vary as this bond rotates, due to steric interactions between the benzyl group and the piperidine ring. Theoretical calculations can be used to compute the potential energy surface for this rotation, identifying the most stable (lowest energy) rotational conformers and the energy barriers for interconversion between them.
Studies on related 4-substituted piperidines have shown that the conformational free energies are influenced by the nature of the substituent. nih.gov For this compound, the bulky benzyl group is expected to have a strong preference for the equatorial position in the chair conformation to minimize 1,3-diaxial interactions.
The conformational energy landscape provides a comprehensive view of the accessible shapes of this compound, which is crucial for understanding its interactions with biological macromolecules, as proteins often bind to a specific low-energy conformation of a ligand.
In Silico Approaches for Rational Compound Design and Optimization
In silico methods are extensively used in the rational design and optimization of new drug candidates based on a lead scaffold like this compound. These computational approaches help in prioritizing the synthesis of compounds with the highest potential for desired biological activity, thereby saving time and resources.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a target protein is known, SBDD can be employed. This involves docking virtual libraries of this compound derivatives into the active site of the protein. The docking scores and predicted binding modes are then used to select the most promising candidates for synthesis. For example, based on the docking of N-benzylpiperidine derivatives into the active site of acetylcholinesterase, new analogs can be designed with modifications to the benzyl or piperidine moieties to enhance interactions with key residues. nih.gov A study on designing multitarget-directed AChE/BuChE inhibitors rationally modified the N-benzyl-piperidine structure of donepezil, a known AChE inhibitor. The designed compounds were then evaluated using computational docking and molecular dynamics, which predicted favorable interactions with both enzymes. nih.gov
Ligand-Based Drug Design (LBDD): When the structure of the target protein is unknown, LBDD methods can be used. These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities. Quantitative Structure-Activity Relationship (QSAR) studies are a common LBDD technique. In a QSAR study, a series of this compound analogs with known biological activities are used to build a mathematical model that correlates their chemical structures with their activities. This model can then be used to predict the activity of new, unsynthesized derivatives.
The following table outlines the key in silico approaches used in the design and optimization of this compound derivatives.
| In Silico Approach | Description | Application in Compound Design |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein. | Prioritizing compounds with the best predicted binding to a target. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a ligand-protein complex over time. | Assessing the stability of the predicted binding mode and refining binding affinity estimates. |
| Quantitative Structure-Activity Relationship (QSAR) | Builds a statistical model correlating chemical structure with biological activity. | Predicting the activity of new derivatives and identifying key structural features for activity. |
Through these in silico strategies, the this compound scaffold can be systematically modified to optimize its potency, selectivity, and pharmacokinetic properties, leading to the development of novel therapeutic agents. nih.govresearchgate.netnih.gov
Applications As a Synthetic Precursor in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Scaffolds
The piperidin-4-one core is a foundational building block for the synthesis of intricate nitrogen-containing heterocyclic systems. chemrevlett.comgoogleapis.com Its inherent reactivity allows it to participate in a variety of chemical transformations that lead to the formation of fused, spiro, and bridged ring systems. The strategic placement of the benzyl (B1604629) group in 2-benzylpiperidin-4-one can influence the stereochemical outcome of reactions and provide a basis for creating structurally diverse libraries of compounds.
The utility of the piperidone scaffold is evident in its application in multi-component reactions and cascade sequences, which enable the efficient construction of complex molecules in a single step. nih.gov For instance, derivatives of piperidin-4-one serve as key starting materials for synthesizing complex structures such as:
Fused Polycycles: The piperidone ring can be annulated to form more complex systems like indenopyridin-2-ones and pyrrolo[3,4-b]pyridin-5-ones. nih.govmdpi.com These reactions often proceed through intramolecular cyclizations or cycloaddition pathways.
Spiro Compounds: The ketone at the C4 position is an ideal handle for creating spirocyclic systems, where two rings share a single carbon atom. googleapis.com This is a common structural motif in many natural products and bioactive molecules.
Bicyclic Systems: Piperidin-4-ones are also precursors to bridged bicyclic structures like bispidines. googleapis.com
The table below summarizes various complex heterocyclic scaffolds that can be accessed using piperidin-4-one-based building blocks.
| Heterocyclic Scaffold | Synthetic Strategy | Significance |
|---|---|---|
| Indenopyridin-2-ones | Intramolecular electrophilic substitution/rearrangement | Core structure in various bioactive compounds. nih.gov |
| Spiro Compounds | Spirocyclization reactions at the C4-keto group | Prevalent in natural products and potential drug candidates. googleapis.com |
| Bispidines (3,7-diazabicyclo[3.3.1]nonanes) | Condensation and cyclization reactions | Used in the synthesis of catalysts and biologically active molecules. googleapis.com |
| Pyrrolo[3,4-b]pyridin-5-ones | Multi-component and cascade reactions (e.g., Ugi-Zhu/Diels-Alder) | Scaffold found in antidiabetic agents. mdpi.com |
Intermediate in the Preparation of Diverse Chemical Entities
Beyond its role in building complex heterocyclic systems, this compound serves as a crucial intermediate for a broad spectrum of chemical compounds. The functional groups on the molecule—the ketone, the secondary amine, and the benzyl moiety—can be selectively transformed to yield a variety of derivatives. This adaptability makes it a key intermediate in the synthesis of pharmacologically important agents. googleapis.com
Piperidin-4-ones are well-established precursors for 4-aminopiperidine (B84694) derivatives, which form the core of numerous therapeutic compounds, including synthetic opioids and antipsychotics. googleapis.com For example, the synthesis of analogues of Donepezil, a drug used for treating Alzheimer's disease, has utilized 2-substituted 4-piperidones as key intermediates. acs.org The presence of the benzyl group at the C2 position allows for the creation of stereochemically defined analogues, which is critical for studying structure-activity relationships.
Furthermore, the piperidone framework has been employed as an intermediate in the synthesis of bioactive curcumin (B1669340) mimics, which are investigated for their potential antitumor properties. semanticscholar.org The versatility of the piperidin-4-one core allows chemists to modify its structure to fine-tune the biological activity of the final compounds.
The following table highlights some of the diverse chemical entities that can be prepared from piperidin-4-one intermediates.
| Chemical Entity Class | Example Application/Target Molecule | Synthetic Transformation |
|---|---|---|
| 4-Aminopiperidines | Precursors to Fentanyl analogues and other opioids. googleapis.com | Reductive amination of the C4-ketone. |
| 4-Aryl-4-hydroxypiperidines | Precursors to Haloperidol (B65202) and other neuroleptics. googleapis.com | Grignard reaction or aryllithium addition to the C4-ketone. |
| Donepezil Analogues | Acetylcholinesterase inhibitors for Alzheimer's disease. acs.org | Multi-step synthesis involving modification of the piperidone ring. |
| Curcumin Mimics | Bioactive agents with potential antitumor activity. semanticscholar.org | Condensation reactions at the C3 and C5 positions adjacent to the ketone. |
| Alkaloids | Various natural product syntheses. googleapis.com | Elaboration of the piperidine (B6355638) core through various synthetic steps. |
Precursor for Ligand Synthesis in Receptor Research
The N-benzylpiperidine scaffold is a cornerstone in the design and synthesis of ligands for various biological receptors, owing to its ability to present key pharmacophoric features in a defined three-dimensional space. This compound is a particularly useful precursor in this context, providing a direct route to ligands targeting receptors involved in pain, neuropsychiatric disorders, and cancer. researchgate.netnih.govnih.govresearchgate.net
A significant area of research involves the development of dual-acting ligands that can modulate multiple targets simultaneously, which may offer improved therapeutic profiles. Benzylpiperidine derivatives synthesized from piperidone precursors have shown promise as dual μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands. nih.gov Such compounds are being investigated as potent analgesics with the potential for reduced opioid-related side effects. nih.gov
Modification of the benzylpiperidine core has also led to the discovery of ligands for dopamine (B1211576) receptors. For instance, derivatives of 3-(1-benzylpiperidin-4-yl)phenol have been developed as functional antagonists for the dopamine D2 receptor, which are of interest for treating neuropsychiatric conditions. nih.gov
In the field of molecular imaging, the benzylpiperidine structure has been used to create radiolabeled ligands for visualizing receptor expression in vivo. A notable example is the synthesis of [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a high-affinity ligand for both sigma-1 and sigma-2 receptors. researchgate.netnih.gov This radiopharmaceutical has been explored for its potential to image sigma receptor expression in breast cancer cells, demonstrating the role of this scaffold in developing diagnostic tools. researchgate.netnih.gov
The table below provides a summary of ligands synthesized from benzylpiperidine precursors and their applications in receptor research.
| Ligand/Derivative Class | Target Receptor(s) | Reported Affinity (Ki) / Application | Research Context |
|---|---|---|---|
| Benzylpiperidine derivatives (e.g., compound 52) | μ-Opioid Receptor (MOR) / Sigma-1 Receptor (σ1R) | Ki (MOR) = 56.4 nM; Ki (σ1R) = 11.0 nM | Development of dual-acting analgesics for pain management. nih.gov |
| 4-[³-(Methylsulfonyl)phenyl]-1-propylpiperidine (Pridopidine/ACR16) | Dopamine D2 Receptor | Low affinity competitive antagonist with "dopaminergic stabilizer" properties. | Derived from modification of a 3-(1-benzylpiperidin-4-yl)phenol scaffold. nih.gov |
| 4-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP) | Sigma-1 and Sigma-2 Receptors | High affinity (Ki = 4.6 nM vs. haloperidol displacement). nih.gov | Radiopharmaceutical for potential imaging of sigma receptors in breast cancer. researchgate.netnih.gov |
| N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2) | Sigma-1 Receptor (σ1R) | Demonstrates σ1R affinity and selectivity. | Investigated for anti-hyperalgesic and antiallodynic effects in pain models. unict.it |
Future Research Directions and Challenges
Development of More Sustainable and Greener Synthetic Routes
The principles of green chemistry are increasingly pivotal in the synthesis of pharmaceutical intermediates. nih.gov Future research will focus on developing more sustainable methods for producing 2-benzylpiperidin-4-one, moving away from hazardous solvents and reagents. nih.gov Key strategies are expected to include:
One-Pot and Multicomponent Reactions (MCRs): Designing synthesis pathways that combine multiple steps into a single operation, such as the one-pot synthesis from benzylamine (B48309) and acrylates, can significantly improve efficiency and reduce waste. nih.govchemicalbook.comgoogle.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times for key synthetic steps, offering a more energy-efficient alternative to conventional heating.
Benign Catalysis: Research into environmentally friendly catalytic systems, such as palladium on carbon (Pd/C) for deoxygenation and ring saturation, presents a scalable and sustainable approach. researchgate.net
Greener Solvents: A major challenge is the replacement of hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives, including water or bio-based solvents, to minimize environmental impact. mdpi.com
| Green Chemistry Approach | Potential Advantage for this compound Synthesis |
| One-Pot Synthesis | Reduces intermediate isolation steps, solvent usage, and waste. nih.govchemicalbook.com |
| Microwave Irradiation | Accelerates reaction rates and improves energy efficiency. |
| Heterogeneous Catalysis (e.g., Pd/C) | Allows for easy catalyst recovery and reuse. researchgate.net |
| Use of Aqueous Media | Eliminates hazardous organic solvents, improving safety and sustainability. mdpi.com |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
Expanding the synthetic utility of the this compound core requires the exploration of novel reactivity and the application of modern catalytic methods. The carbonyl group at the C4 position is a primary site for derivatization, for instance through Grignard reactions to introduce a variety of substituents. Future investigations are likely to explore:
Advanced Palladium Catalysis: Beyond simple hydrogenation, the use of palladium catalysts in reactions like carboamination and Suzuki cross-coupling could open new avenues for creating complex analogues. researchgate.netnih.gov
Gold-Catalyzed Cyclizations: Gold catalysis offers a powerful tool for constructing the piperidone ring itself, for example, through the cyclization of N-homopropargyl amides, which could be adapted for 2-benzyl-substituted variants. nih.gov
Modern Named Reactions: Applying transformations like the Shapiro reaction followed by cross-coupling could enable the synthesis of novel aryl-substituted piperidines from a this compound precursor. researchgate.net
Iminium Ion Chemistry: The in situ generation of iminium ions from acyclic precursors represents a versatile method for creating substituted tetrahydropyridines, which can be further converted to the desired piperidinones. researchgate.net
Design and Synthesis of Highly Stereoselective this compound Analogues for Specific Applications
The biological activity of piperidine (B6355638) derivatives is often highly dependent on their stereochemistry. A significant challenge and area of future research is the development of methods to produce highly stereoselective analogues of this compound for specific therapeutic applications. googleapis.com Drawing inspiration from related scaffolds, potential applications for these chiral analogues include:
Neurodegenerative Diseases: Derivatives could be designed as inhibitors of β-amyloid aggregation or as dual inhibitors of monoamine oxidases (MAOs) and acetylcholinesterase (AChE) for the treatment of Alzheimer's disease. nih.govresearchgate.net
Cancer Therapy: The 4-piperidone (B1582916) core is found in curcumin (B1669340) mimics that exhibit antiproliferative properties, suggesting a potential application for novel this compound analogues. nih.gov
Sigma Receptor Modulation: Piperidine-based compounds have shown high affinity for sigma receptors, which are implicated in various neurological and psychiatric disorders. nih.gov
Key synthetic strategies to achieve high stereoselectivity will likely involve:
Chiral Auxiliaries: The use of chiral amines, such as S-α-phenylethylamine, in cyclization reactions can produce diastereomeric piperidones that can be separated. acs.org
Asymmetric Catalysis: Developing catalytic systems for enantioselective synthesis, potentially adapting gold-catalyzed cyclizations or double Mannich reactions, will be a crucial goal. nih.govlookchem.com
Modular Synthesis: Approaches that allow for the flexible and stereocontrolled assembly of the piperidine ring from readily available chiral starting materials will be highly valuable. nih.gov
| Potential Therapeutic Target | Rationale for this compound Analogues |
| Acetylcholinesterase (AChE) / Monoamine Oxidase (MAO) | Benzylpiperidine scaffold is a known pharmacophore for potent inhibitors. researchgate.net |
| β-Amyloid Aggregation | Piperidone structures have been shown to inhibit amyloid plaque formation. nih.gov |
| Sigma Receptor 1 (S1R) | Piperidine derivatives have been identified as high-affinity S1R ligands. nih.gov |
| Cancer Cell Proliferation | The 3,5-bis(ylidene)-4-piperidone core acts as a curcumin mimic with antitumor activity. nih.gov |
Integration of Advanced Analytical Techniques for Deeper Mechanistic Understanding
A thorough understanding of reaction mechanisms and compound structure is essential for optimizing synthetic routes and designing new molecules. While standard techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry are foundational for structural elucidation, future research will benefit from the integration of more advanced methods. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) and HPLC: These techniques are crucial for confirming the purity of synthesized compounds and intermediates. researchgate.net
X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure and stereochemistry of crystalline derivatives, confirming details such as the chair conformation of the piperidine ring. chemrevlett.com
In Vivo Functional Assays: For bioactive analogues, advanced behavioral characterization models, such as those using zebrafish, can provide valuable insights into the neuropharmacological effects of new compounds. mdpi.com
Synergistic Application of Computational and Experimental Methodologies in Compound Innovation
The combination of computational modeling and experimental synthesis is a powerful paradigm for accelerating drug discovery and optimizing molecular design. rsc.org For this compound, this synergistic approach can guide the development of new analogues with enhanced properties.
Molecular Docking: Computational docking studies can predict the binding modes of novel analogues within the active sites of target proteins, such as AChE or sigma receptors. nih.govresearchgate.netnih.gov This helps in understanding structure-activity relationships (SAR) and prioritizing candidates for synthesis.
Molecular Dynamics (MD) Simulations: MD simulations can reveal the dynamic interactions between a ligand and its protein target, identifying key stabilizing forces like π-π stacking and hydrogen bonds. researchgate.netnih.gov
Pharmacophore Modeling: By identifying the essential structural features required for biological activity, pharmacophore models can guide the design of new derivatives with improved potency and selectivity. nih.gov
ADMET Predictions: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help identify candidates with favorable drug-like characteristics early in the design process. researchgate.net This synergy allows researchers to rationally design molecules, predict their biological activity and properties, and then synthesize and test only the most promising candidates, making the innovation process more efficient and targeted. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Benzylpiperidin-4-one, and what key reaction conditions should be optimized?
- Answer: The synthesis typically involves piperidine core functionalization. Common methods include:
- Oxidation: Use of KMnO₄ or CrO₃ in acidic conditions to introduce ketone groups at the 4-position of the piperidine ring .
- Reduction: LiAlH₄ or NaBH₄ for selective reduction of intermediates, requiring careful control of temperature and solvent polarity to avoid over-reduction .
- Benzylation: Alkylation with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl moiety. Reaction time and stoichiometry must be optimized to minimize byproducts .
- Validation: Monitor reactions via TLC or HPLC, and purify intermediates using column chromatography with gradients tailored to polarity differences .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound and its intermediates?
- Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying substituent positions and stereochemistry. For example, the ketone at C4 appears as a deshielded carbon (~210 ppm) in ¹³C NMR .
- X-ray Crystallography: SHELX software (e.g., SHELXL) is widely used for refining crystal structures. Ensure high-quality diffraction data (resolution ≤ 1.0 Å) and validate hydrogen bonding networks to confirm molecular geometry .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula, with ESI+ mode preferred for detecting protonated ions of intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Answer:
- Systematic Meta-Analysis: Compare assay conditions (e.g., cell lines, concentration ranges, and control groups) to identify variables influencing activity discrepancies. For example, differences in IC₅₀ values may arise from varying serum concentrations in cell cultures .
- Dose-Response Reproducibility: Replicate studies under standardized protocols, including blinded data analysis to minimize bias .
- Structural-Activity Relationship (SAR) Modeling: Use computational tools (e.g., molecular docking) to correlate substituent effects with activity trends. Validate predictions via targeted synthesis and in vitro testing .
Q. What strategies are recommended for handling air- or moisture-sensitive intermediates during the synthesis of this compound derivatives?
- Answer:
- Inert Atmosphere: Conduct reactions under argon/nitrogen using Schlenk lines or gloveboxes, especially for LiAlH₄ reductions or Grignard additions .
- Stabilization: Add molecular sieves (3Å) to reaction mixtures to scavenge moisture. For hygroscopic intermediates, use anhydrous solvents (e.g., THF stored over Na/benzophenone) .
- Storage: Store sensitive compounds in flame-sealed ampules under inert gas, with desiccants (silica gel) in refrigeration (-20°C) to prolong stability .
Q. How can computational chemistry tools be integrated with experimental data to predict the reactivity and stability of this compound under varying conditions?
- Answer:
- Reactivity Prediction: Employ density functional theory (DFT) to calculate transition-state energies for oxidation/reduction steps, optimizing solvent effects (e.g., PCM models for polar protic solvents) .
- Degradation Pathways: Use software like SPARTAN to simulate hydrolysis or photodegradation products. Validate experimentally via accelerated stability studies (40°C/75% RH for 4 weeks) .
- Database Integration: Cross-reference experimental results with databases like Reaxys or PubChem to identify analogous reactions and refine synthetic protocols .
Methodological Notes
- Safety Integration: While safety data sheets (SDS) were referenced for handling protocols, questions were framed to emphasize experimental design rather than routine safety practices .
- Data Validation: Structural and synthetic methodologies were cross-checked against peer-reviewed platforms (e.g., PubChem, Reaxys) to ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
